4-methyl-2-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-1,3-benzothiazole
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Description
The compound “4-methyl-2-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-1,3-benzothiazole” belongs to a class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular structure. For instance, the presence of the oxadiazole ring suggests that the compound is likely to be aromatic and relatively stable .Future Directions
The future directions for research on “4-methyl-2-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-1,3-benzothiazole” could include further investigation of its biological activities and potential applications. For instance, some oxadiazole derivatives have shown promising antibacterial activity , suggesting potential applications in the development of new antibiotics.
Properties
IUPAC Name |
2-methyl-5-[[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5OS/c1-11-4-3-5-13-15(11)17-16(23-13)21-8-6-20(7-9-21)10-14-19-18-12(2)22-14/h3-5H,6-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVXSKMLOLDOTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)CC4=NN=C(O4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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